molecular formula C16H17ClN6O2S B2810523 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide CAS No. 2320958-59-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide

Cat. No.: B2810523
CAS No.: 2320958-59-4
M. Wt: 392.86
InChI Key: SVVXJFYUAXMAFT-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component of the NOD1 and NOD2 signaling pathways. Its primary research value lies in probing the role of NOD-driven inflammation in various autoimmune and chronic inflammatory diseases. By specifically blocking RIPK2 kinase activity, this compound effectively attenuates the downstream activation of NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism makes it a critical chemical tool for investigating the pathogenesis of conditions like inflammatory bowel disease (IBD), sarcoidosis, and other disorders linked to dysregulated innate immune responses. Its high selectivity profile helps researchers isolate NOD1/NOD2 pathway effects from other inflammatory signals, enabling a clearer understanding of this specific immunological axis and facilitating the exploration of novel therapeutic strategies.

Properties

IUPAC Name

3-chloro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S/c1-11-13(17)4-3-5-14(11)26(24,25)21(2)12-8-22(9-12)16-7-6-15-19-18-10-23(15)20-16/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXJFYUAXMAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzenesulfonamide group through sulfonation reactions. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired modification. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may serve as a probe for studying biological processes or as a potential therapeutic agent due to its unique structural features.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring and benzenesulfonamide group can also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and dimethyl groups on the benzenesulfonamide moiety can enhance its stability and modify its interaction with biological targets, making it a unique and valuable compound for research and development.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Molecular Formula

  • C : 17
  • H : 18
  • N : 6
  • O : 2
  • S : 1

Molecular Weight

  • 370.43 g/mol

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Its triazole moiety is known to enhance antifungal and antibacterial properties by inhibiting key metabolic pathways in pathogens.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains and fungi. For instance:

  • Against Mycobacterium tuberculosis : The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM in certain derivatives .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity was evaluated through various assays that measure cytokine production and other inflammatory markers .

Study 1: Antitubercular Activity

A series of derivatives based on the core structure of this compound were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds achieved IC90 values indicating strong efficacy .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted using human embryonic kidney cells (HEK-293). The results indicated that the tested compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypePathogen/TargetIC50 (µM)Notes
AntitubercularMycobacterium tuberculosis1.35 - 2.18Significant inhibitory activity
Anti-inflammatoryCytokine productionN/AComparable to NSAIDs
CytotoxicityHEK-293 cellsN/ANon-toxic at effective concentrations

Q & A

Q. What are the key synthetic steps for preparing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Core formation : Construction of the triazolopyridazine moiety via cyclization of hydrazine derivatives with aldehydes or ketones .
  • Azetidine coupling : Introduction of the azetidin-3-yl group through nucleophilic substitution or coupling reactions under controlled pH and temperature .
  • Sulfonamide functionalization : Attachment of the 3-chloro-N,2-dimethylbenzenesulfonamide group using sulfonyl chloride intermediates in anhydrous solvents .
  • Purification : Final purification via column chromatography or recrystallization, monitored by HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : To verify regiochemistry of the triazole and pyridazine rings and confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • HPLC : Assesses purity (>95% is standard for biological testing) .
  • X-ray crystallography (if available): Resolves stereochemical ambiguities in crystalline intermediates .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • LogP : Predicted to be moderate (~3.5) due to hydrophobic triazolopyridazine and benzenesulfonamide groups, suggesting limited aqueous solubility .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at -20°C .
  • Thermal stability : Decomposition observed above 200°C via TGA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but require post-reaction removal via vacuum distillation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve azetidine coupling yields by 15–20% .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation .
  • Continuous flow reactors : Reduce reaction times and improve reproducibility for high-throughput synthesis .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
  • Cell-line specificity : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the triazolopyridazine with triazolo[4,3-a]pyridine to assess ring size impact on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide to enhance metabolic stability .
  • Stereochemical probes : Synthesize azetidine diastereomers to evaluate 3D conformational requirements for activity .

Q. How can researchers mitigate off-target effects in mechanistic studies?

  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with SILAC labeling) to identify non-target interactions .
  • Knockout models : CRISPR-Cas9 gene editing to confirm target specificity in isogenic cell lines .
  • Dose-response analysis : Establish EC₅₀ values across related pathways to quantify selectivity .

Q. What computational tools are suitable for predicting binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Glide to model interactions with target enzymes (e.g., kinase domains) .
  • ADMET prediction : SwissADME or ADMETlab2.0 to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
  • MD simulations : GROMACS for assessing ligand-protein complex stability over 100-ns trajectories .

Methodological Considerations for Data Interpretation

Q. How to resolve discrepancies in enzyme inhibition kinetics?

  • Replicate experiments : Perform triplicate assays with independent compound batches .
  • Mechanistic models : Fit data to non-Michaelis-Menten models (e.g., allosteric inhibition) using GraphPad Prism .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. What experimental designs are optimal for in vivo efficacy studies?

  • Dosing regimens : Administer compound at 10–50 mg/kg (oral or IP) in rodent models, adjusting for bioavailability .
  • Biomarker analysis : Quantify target modulation in plasma/tissue via LC-MS/MS .
  • Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

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